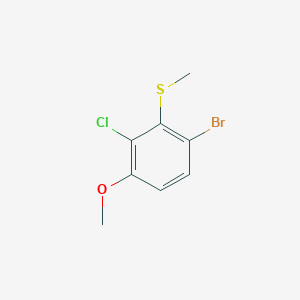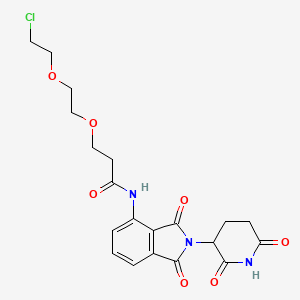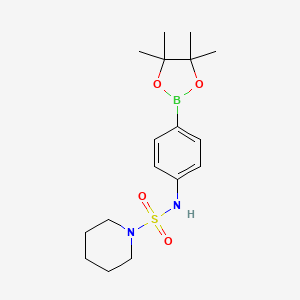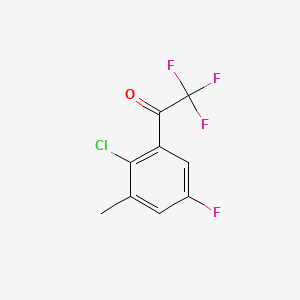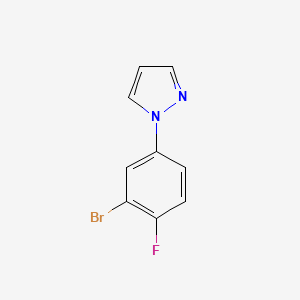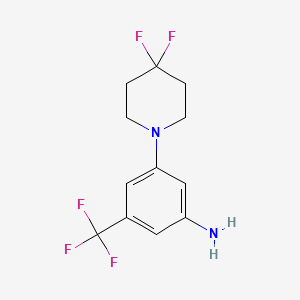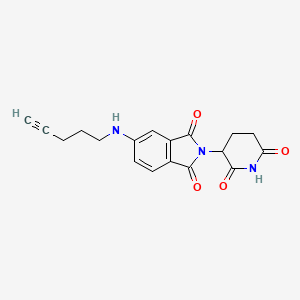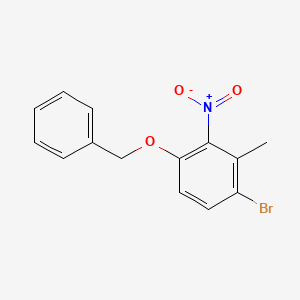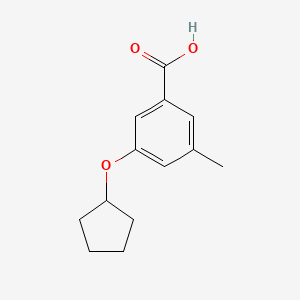![molecular formula C20H23ClN3NaO6S2 B14763932 Sodium;carbamothioyl-[5-[2-[(5-chloro-2-methoxybenzoyl)amino]ethyl]-2-(2-methoxyethoxy)phenyl]sulfonylazanide](/img/structure/B14763932.png)
Sodium;carbamothioyl-[5-[2-[(5-chloro-2-methoxybenzoyl)amino]ethyl]-2-(2-methoxyethoxy)phenyl]sulfonylazanide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
HMR 1402 is a novel cardioselective ATP-sensitive potassium channel antagonist. It was initially developed by Aventis SA and is known for its potential therapeutic applications in cardiovascular diseases, particularly in preventing arrhythmias . The compound selectively blocks cardiac sarcolemmal ATP-sensitive potassium channels, which are crucial in regulating cardiac electrical activity during ischemic conditions .
Métodos De Preparación
The synthesis of HMR 1402 involves several steps. Initially, an amine is converted into an amide by condensation with 5-chloro-2-methoxybenzoyl chloride. This amide undergoes chlorosulfonation, followed by reaction with ammonia to form the corresponding sulfonamide. Finally, the sulfonyl thiourea function is generated . Industrial production methods for HMR 1402 are not widely documented, but the synthetic route involves standard organic synthesis techniques.
Análisis De Reacciones Químicas
HMR 1402 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, although detailed oxidation pathways are not extensively documented.
Reduction: Reduction reactions can modify the sulfonyl thiourea group.
Substitution: The compound can undergo substitution reactions, particularly involving the sulfonyl and thiourea groups.
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
HMR 1402 has several scientific research applications:
Cardiovascular Research: It is primarily used in studies related to cardiovascular diseases, particularly in preventing ischemia-induced arrhythmias.
Pharmacological Studies: The compound is used to investigate the role of ATP-sensitive potassium channels in cardiac function.
Intensive Care Medicine: Research has explored its effects on hepato-splanchnic oxygen exchange and metabolism during hyperdynamic porcine endotoxemia.
Mecanismo De Acción
HMR 1402 exerts its effects by selectively blocking cardiac sarcolemmal ATP-sensitive potassium channels. These channels consist of a pore-forming inward rectifying potassium channel (Kir6.2) and a regulatory subunit (sulfonylurea receptors, SUR2A). By blocking these channels, HMR 1402 prevents potassium efflux, reduces action potential duration, and mitigates heterogeneities in repolarization, thereby preventing re-entrant arrhythmias .
Comparación Con Compuestos Similares
HMR 1402 is compared with other ATP-sensitive potassium channel antagonists such as HMR 1883 and its sodium salt HMR 1098. These compounds also block cardiac sarcolemmal ATP-sensitive potassium channels but may have different selectivity and efficacy profiles . HMR 1402 is unique in its cardioselectivity and its ability to prevent ischemia-induced arrhythmias without significant effects on normal tissue .
Similar compounds include:
Propiedades
Fórmula molecular |
C20H23ClN3NaO6S2 |
|---|---|
Peso molecular |
524.0 g/mol |
Nombre IUPAC |
sodium;carbamothioyl-[5-[2-[(5-chloro-2-methoxybenzoyl)amino]ethyl]-2-(2-methoxyethoxy)phenyl]sulfonylazanide |
InChI |
InChI=1S/C20H24ClN3O6S2.Na/c1-28-9-10-30-17-5-3-13(11-18(17)32(26,27)24-20(22)31)7-8-23-19(25)15-12-14(21)4-6-16(15)29-2;/h3-6,11-12H,7-10H2,1-2H3,(H4,22,23,24,25,31);/q;+1/p-1 |
Clave InChI |
MVLLXSIHSZURSA-UHFFFAOYSA-M |
SMILES canónico |
COCCOC1=C(C=C(C=C1)CCNC(=O)C2=C(C=CC(=C2)Cl)OC)S(=O)(=O)[N-]C(=S)N.[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[2-(2,5-Dimethylphenoxy)ethyl]-2,2,5-trimethylhexanoate](/img/structure/B14763858.png)
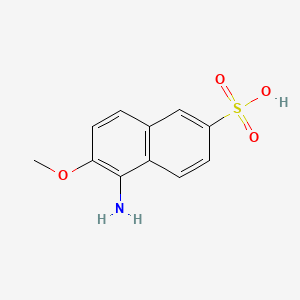
![Naphtho[2,3-C][1,2]oxazole](/img/structure/B14763864.png)
